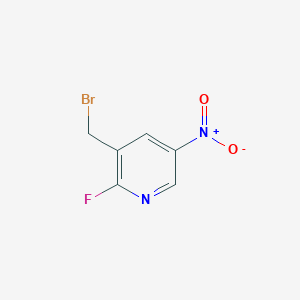
3-Bromomethyl-2-fluoro-5-nitro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromomethyl-2-fluoro-5-nitro-pyridine is a useful research compound. Its molecular formula is C6H4BrFN2O2 and its molecular weight is 235.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
3-Bromomethyl-2-fluoro-5-nitro-pyridine can undergo several types of reactions:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines and thiols.
- Reduction : The nitro group can be reduced to an amino group.
- Oxidation : Although less common, oxidation reactions can occur under specific conditions.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to develop new synthetic methodologies, particularly in creating functionalized pyridine derivatives that are crucial for various applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in drug discovery and development:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development.
- Anticancer Potential : Research indicates that certain nitropyridine derivatives show selective cytotoxicity against cancer cell lines, suggesting that this compound could be explored for its anticancer properties.
- Enzyme Inhibition : Studies have shown that this compound may inhibit urease activity, which could be beneficial in treating conditions related to urease-producing bacteria.
Antimicrobial Studies
A study evaluated the efficacy of various nitropyridine derivatives, including this compound, against bacterial strains. Results indicated moderate activity against key pathogens, suggesting its potential as an antimicrobial agent.
Cytotoxicity Testing
In vitro assays on human tumor cell lines demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while showing lower toxicity towards normal cells. This highlights its therapeutic potential in oncology.
Enzyme Inhibition Research
Research focused on the inhibitory effects of this compound on urease activity revealed significant inhibition, suggesting its utility in developing treatments for diseases associated with urease-producing bacteria.
Propriétés
Formule moléculaire |
C6H4BrFN2O2 |
|---|---|
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-fluoro-5-nitropyridine |
InChI |
InChI=1S/C6H4BrFN2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2 |
Clé InChI |
SMGKKOPOPGTHIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CBr)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













